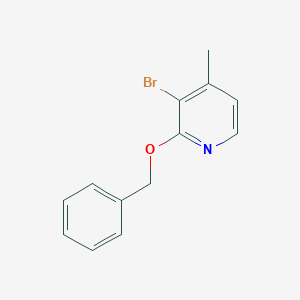

![molecular formula C13H14F3N3O2 B2552478 3,3,3-三氟-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)丙酰胺 CAS No. 2034378-81-7](/img/structure/B2552478.png)

3,3,3-三氟-N-(2-(1-甲基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" is a trifluoromethylated molecule, which is a characteristic feature that can significantly alter the chemical and physical properties of organic compounds. Trifluoromethyl groups are known to enhance the reactivity of certain functional groups and stabilize adjacent negative charges due to their strong electron-withdrawing effects .

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds involves various strategies. For instance, a practical synthesis of a chronic renal disease agent with a trifluoromethyl group was developed using regioselective chlorination followed by condensation with primary amines . Another approach to introduce the trifluoromethyl group into heterocycles is through reactions with ethyl propynoate, as demonstrated in the synthesis of tetrahydro-1H-pyrrolo[2,3-d]azocines . These methods highlight the versatility of trifluoromethyl groups in medicinal chemistry synthesis.

Molecular Structure Analysis

The presence of a trifluoromethyl group adjacent to heterocyclic systems, such as pyridines and pyrrolidines, can significantly influence the molecular structure by inducing electronic effects and potentially stabilizing certain conformations . The trifluoromethyl group's strong electron-withdrawing nature can also impact the acidity of proximal hydrogens and the reactivity of nearby functional groups.

Chemical Reactions Analysis

Trifluoromethyl groups can enhance the reactivity of alkenes, as seen in the synthesis of pyrrolidines via 1,3-dipolar cycloaddition . Additionally, the reactions of trifluoromethyl compounds with various nucleophiles can lead to the formation of diverse heterocyclic structures, such as pyrroles, imidazoles, and thiazoles . These reactions are crucial for the development of new pharmaceuticals and materials with unique properties.

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into a molecule can significantly alter its physical and chemical properties, such as boiling point, solubility, and chemical stability. The electron-withdrawing effect of the trifluoromethyl group can increase the acidity of adjacent protons and influence the overall polarity of the molecule . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of drug candidates.

科学研究应用

用于合成烷基 4-氨基-5-(三氟甲基)-1H-吡咯-2-羧酸酯的氮杂环丙烯策略

- 发现:本研究讨论了一种用于制备三氟甲基取代氨基吡咯的三氟甲基含有的结构单元。它强调了一种通过一系列化学过程将这些化合物转化为烷基 4-氨基-3-芳基-1-甲基-5-(三氟甲基)-1H-吡咯-2-羧酸酯的方法 (Khlebnikov 等,2018).

磺酰氟的发现和表征,一种新型杀虫剂

- 发现:磺酰氟是一种源自一类称为亚砜亚胺的昆虫控制剂的产品,对吸食汁液的昆虫表现出广谱功效。本研究强调了亚砜亚胺与其他类化合物相比独特的结构和杀虫活性 (朱等,2011).

吡啶衍生物的区域选择性合成

- 发现:本研究探索了涉及三氟甲基的吡啶衍生物的合成。这些衍生物在各种化学化合物的开发中具有重要意义,展示了三氟甲基在化学合成中的多功能性 (杨等,2013).

激光活性氰基吡咯甲烯-BF2配合物

- 发现:本研究介绍了氰基吡咯甲烯-BF2配合物的合成,其中三氟甲基在导致这些配合物的化学反应中起着至关重要的作用。这些发现可能与了解三氟甲基化合物的更广泛应用有关 (Sathyamoorthi 等,1994).

离子液体-LiX混合物的核磁共振研究

- 发现:本研究使用核磁共振来研究含有吡咯烷鎓阳离子和三氟甲磺酰亚胺的混合物中的相互作用。在这种情况下,对三氟甲基的关注提供了对其在离子相互作用和性质中的作用的见解 (Nicotera 等,2005).

属性

IUPAC Name |

3,3,3-trifluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3O2/c1-18-5-2-9-3-6-19(12(21)11(9)18)7-4-17-10(20)8-13(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPAMHGZOBHBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)

![4-(4-Methylphenyl)-1-[(4-methylphenyl)methyl]-2-phenyl-5,6,7,8-tetrahydroquinolin-1-ium trifluoromethanesulfonate](/img/structure/B2552397.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)

![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)

![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)